

# Application Notes and Protocols for OM-153 in COLO 320DM Cell Culture

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## Compound of Interest

Compound Name: OM-153  
Cat. No.: B10831408

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## Abstract

This document provides detailed protocols for the use of **OM-153**, a potent tankyrase inhibitor, in the context of COLO 320DM colorectal adenocarcinoma cell culture. **OM-153** has been shown to inhibit WNT/ $\beta$ -catenin, YAP, and MYC signaling pathways, leading to decreased cell proliferation in this cell line.[1] These application notes include procedures for cell culture, drug treatment, and subsequent analysis of cell viability and key signaling pathways. Quantitative data from preclinical studies are summarized, and diagrams illustrating the experimental workflow and the targeted signaling pathway are provided to guide researchers in their experimental design.

## Introduction

**OM-153** is a selective and orally active inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a crucial role in the degradation of AXIN proteins, which are key components of the  $\beta$ -catenin destruction complex. By inhibiting tankyrases, **OM-153** stabilizes AXIN, leading to the suppression of the WNT/ $\beta$ -catenin signaling pathway, which is frequently dysregulated in colorectal cancers.[2][3][4] The COLO 320DM cell line, derived from a human

colorectal adenocarcinoma, is characterized by an APC mutation and serves as a relevant in vitro model for studying the effects of WNT pathway inhibitors.[2][5] In COLO 320DM cells, **OM-153** has demonstrated a potent anti-proliferative effect.[1][2] These protocols outline methods to investigate the cellular effects of **OM-153** on COLO 320DM cells.

## Data Presentation

### Table 1: In Vitro Efficacy of **OM-153** in COLO 320DM Cells

Parameter	Value	Cell Line	Reference
GI50 (50% Growth Inhibition)	10 nM	COLO 320DM	[1][2]
GI25 (25% Growth Inhibition)	2.5 nM	COLO 320DM	[1][2]
WNT/ $\beta$ -catenin Signaling Reporter IC50	0.63 nM	HEK293	[1]
TNKS1 IC50 (biochemical assay)	13 nM	-	[1]
TNKS2 IC50 (biochemical assay)	2 nM	-	[1]

### Table 2: In Vivo Efficacy of **OM-153** in COLO 320DM Xenograft Model

Dosing Regimen	Effect	Animal Model	Reference
0.33–10 mg/kg (p.o., twice daily)	Reduced WNT/ $\beta$ -catenin signaling and tumor progression	COLO 320DM colon carcinoma xenografts	[2][4][6]
10 mg/kg (p.o., twice daily for 28 days)	No significant intestinal damage or histopathological changes	Mouse toxicity study	[2][6][7]
100 mg/kg (p.o., twice daily for 28 days)	Documented body weight loss, intestinal and kidney damage	Mouse toxicity study	[2][6][7]

## Experimental Protocols

### COLO 320DM Cell Culture

This protocol describes the standard procedure for culturing COLO 320DM cells.

Materials:

- COLO 320DM cells (ATCC CCL-220)
- RPMI-1640 Medium (ATCC 30-2001)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000  $\mu$ g/mL streptomycin)
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- Cell culture incubator (37°C, 5% CO<sub>2</sub>)

#### Complete Growth Medium:

- RPMI-1640 Medium
- 10% Fetal Bovine Serum
- 1% Penicillin-Streptomycin

#### Procedure:

- Thawing Cryopreserved Cells:
  1. Quickly thaw the vial of frozen cells in a 37°C water bath.
  2. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.
  3. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
  4. Centrifuge at 125 x g for 5-7 minutes.
  5. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
  6. Transfer the cell suspension to a T-75 flask.
  7. Incubate at 37°C with 5% CO<sub>2</sub>. Change the medium after 24 hours to remove residual cryoprotectant.
- Subculturing:
  1. COLO 320DM cells are a mix of adherent and suspension cells. For passaging, the medium containing floating cells can be collected.
  2. Wash the adherent cell layer with sterile PBS.
  3. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

4. Neutralize the trypsin by adding 6-8 mL of complete growth medium.
5. Combine the detached cells with the collected floating cells.
6. Centrifuge the cell suspension at 125 x g for 5-7 minutes.
7. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.
8. Change the medium every 2-3 days.

## OM-153 Treatment of COLO 320DM Cells

This protocol outlines the treatment of COLO 320DM cells with **OM-153** for subsequent analysis.

Materials:

- **OM-153**
- Dimethyl sulfoxide (DMSO), sterile
- COLO 320DM cells cultured as described above
- Complete growth medium
- Multi-well plates (6-well, 24-well, or 96-well, depending on the assay)

Procedure:

- Stock Solution Preparation:
  1. Prepare a high-concentration stock solution of **OM-153** in DMSO (e.g., 10 mM).
  2. Store the stock solution at -20°C or -80°C for long-term storage.<sup>[1]</sup> Avoid repeated freeze-thaw cycles.
- Cell Seeding:

1. Seed COLO 320DM cells in the desired multi-well plate format at a density appropriate for the duration of the experiment. Allow cells to adhere and resume exponential growth for 24 hours.
- Drug Treatment:
    1. Prepare serial dilutions of **OM-153** from the stock solution in complete growth medium to achieve the desired final concentrations. A suggested concentration range for initial experiments is 0.1 nM to 1  $\mu$ M.
    2. Include a vehicle control group treated with the same final concentration of DMSO as the highest **OM-153** concentration.
    3. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of **OM-153** or vehicle control.
    4. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO<sub>2</sub>.

## Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of **OM-153** on COLO 320DM cell viability.

### Materials:

- COLO 320DM cells treated with **OM-153** in a 96-well plate
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader capable of measuring absorbance at 490 nm

### Procedure:

- Seed 5,000-10,000 COLO 320DM cells per well in a 96-well plate and allow them to attach overnight.

- Treat the cells with a range of **OM-153** concentrations as described in Protocol 2 for 48-72 hours.
- Add 20  $\mu$ L of MTS reagent to each well containing 100  $\mu$ L of medium.
- Incubate the plate for 1-4 hours at 37°C with 5% CO<sub>2</sub>.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

## Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol details the detection of key proteins involved in apoptosis (cleaved PARP, cleaved Caspase-3) and the WNT/ $\beta$ -catenin signaling pathway (AXIN1, AXIN2,  $\beta$ -catenin, MYC, CCND1).

Materials:

- COLO 320DM cells treated with **OM-153** in 6-well plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-AXIN1, anti-AXIN2, anti- $\beta$ -catenin, anti-MYC, anti-CCND1, and a loading control like anti- $\beta$ -actin or anti-GAPDH)

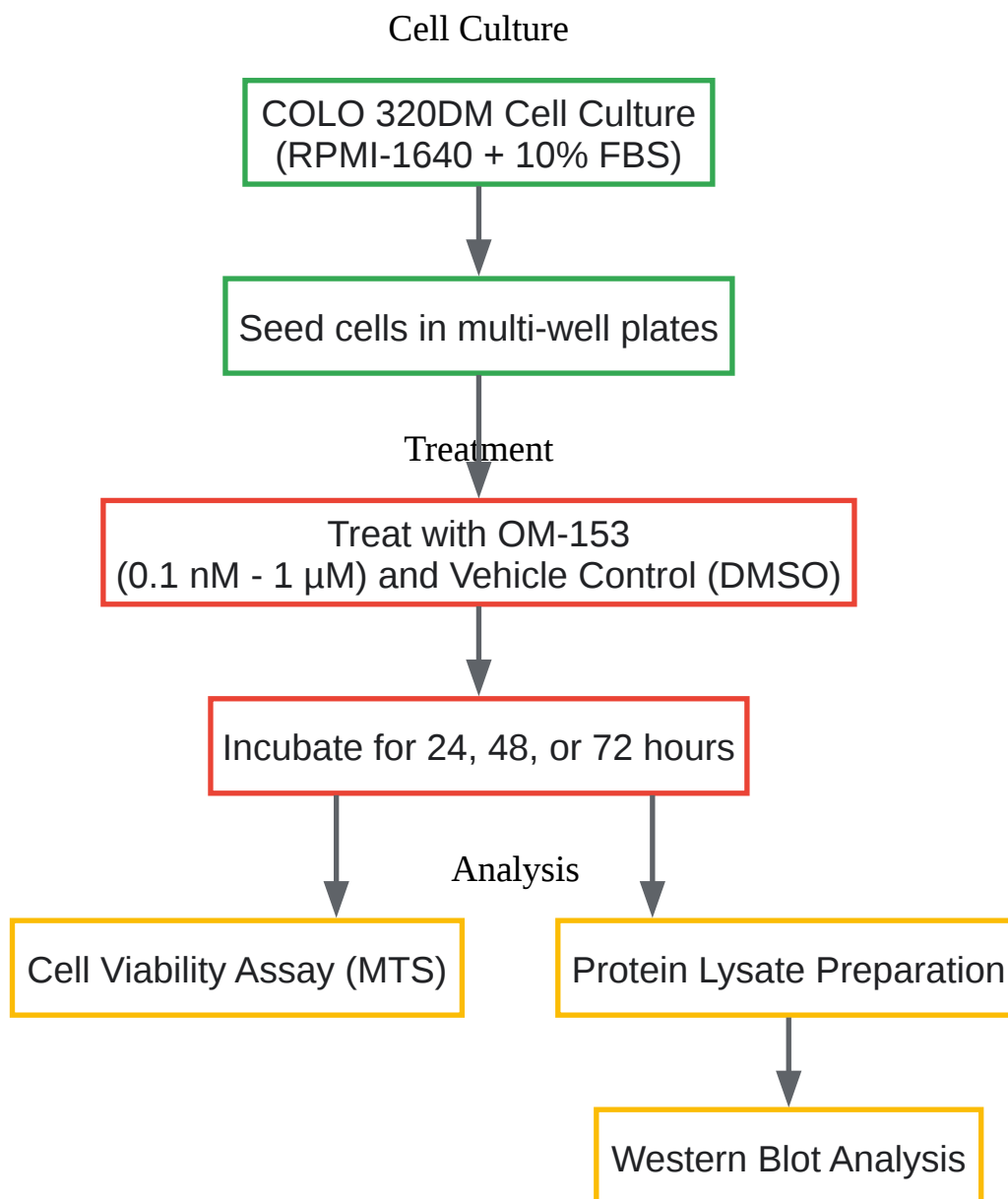
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Lysis:
  1. After treatment with **OM-153** for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS.
  2. Add 100-200  $\mu$ L of ice-cold RIPA buffer to each well of a 6-well plate.
  3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
  4. Incubate on ice for 30 minutes, vortexing occasionally.
  5. Centrifuge at 14,000 x g for 15 minutes at 4°C.
  6. Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification and Sample Preparation:
  1. Determine the protein concentration of each lysate using a BCA assay.
  2. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
- SDS-PAGE and Western Blotting:
  1. Load equal amounts of protein (20-40  $\mu$ g) into the wells of an SDS-PAGE gel.
  2. Perform electrophoresis to separate the proteins by size.
  3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  4. Block the membrane with blocking buffer for 1 hour at room temperature.

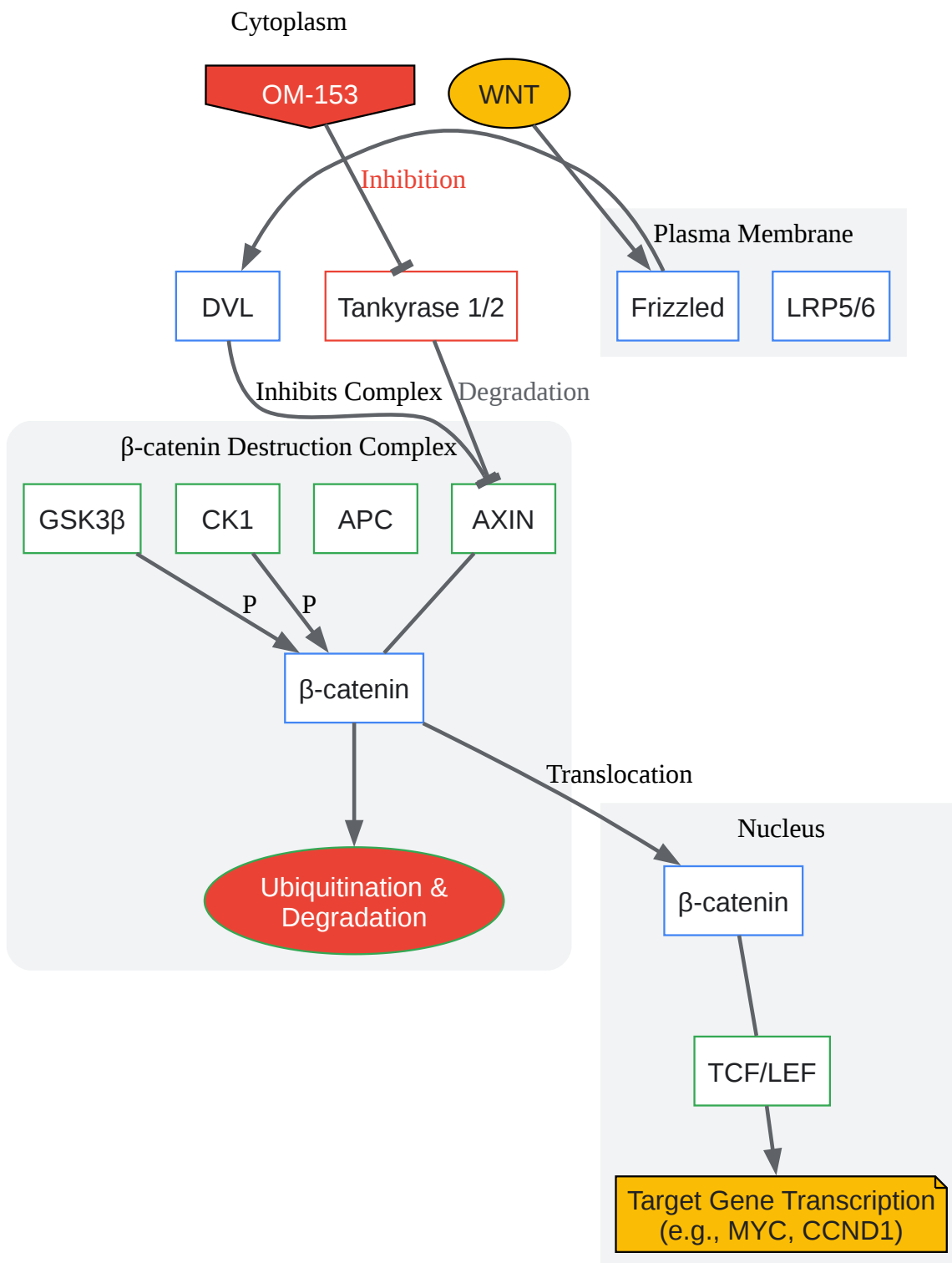
5. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Wash the membrane three times with TBST for 10 minutes each.
7. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Wash the membrane three times with TBST for 10 minutes each.
9. Apply ECL substrate and visualize the protein bands using an imaging system.
10. Quantify band intensities using image analysis software and normalize to the loading control.

## Mandatory Visualizations



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Caption: Experimental workflow for treating COLO 320DM cells with **OM-153**.



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Caption: **OM-153** inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.

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